Predicted Physicochemical Profile vs. Closest Pyrimidine-Substituted Analogs
CAS 457651-71-7 (4-methylpyrimidine substituent) exhibits a predicted logP of 3.38 and a TPSA of 151 Ų , placing it in a favorable oral drug-likeness space (zero Rule-of-5 violations). The closest cataloged pyrimidine-substituted analogs—bearing 4,6-dimethylpyrimidine (CAS 405925-51-1, MW 439.51) and 2,6-dimethoxypyrimidine (CAS 329227-21-6, MW 471.51)—differ in both lipophilicity and hydrogen-bond acceptor count [1]. The 4-methyl substitution provides a single methyl group for hydrophobic packing without the additional steric bulk of a second methyl or the polarity of methoxy groups, which may translate into differentiated membrane permeability and target-binding kinetics. However, this evidence is class-level inference and has not been validated in direct comparative permeability or binding assays.
| Evidence Dimension | Predicted logP and TPSA |
|---|---|
| Target Compound Data | logP = 3.38; TPSA = 151 Ų; MW = 425.48 Da |
| Comparator Or Baseline | 4,6-dimethyl analog (CAS 405925-51-1): MW 439.51 Da; 2,6-dimethoxy analog (CAS 329227-21-6): MW 471.51 Da [1] |
| Quantified Difference | MW difference: -14 Da vs. 4,6-dimethyl; -46 Da vs. 2,6-dimethoxy. LogP and TPSA shifts predicted but not experimentally confirmed for analogs. |
| Conditions | ACD/Labs Percepta predicted values; no experimental logP or permeability data available for head-to-head comparison . |
Why This Matters
Small differences in lipophilicity and hydrogen-bonding capacity can significantly impact membrane permeability, solubility, and oral bioavailability—key selection criteria for lead optimization programs.
- [1] Kuujia. N-{4-(2,6-dimethoxypyrimidin-4-yl)sulfamoylphenyl}-1,3-benzothiazole-2-carboxamide (CAS 329227-21-6). https://www.kuujia.com (accessed 2026-05-08). View Source
